molecular formula C21H22N6OS2 B2572991 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-67-3

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No. B2572991
CAS RN: 887347-67-3
M. Wt: 438.57
InChI Key: IELPWPHYKDRYLR-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C21H22N6OS2 and its molecular weight is 438.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Immunomodulating Activity

A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, sharing structural motifs with the queried compound, were synthesized and assessed for their immunomodulating activity. Specifically, these compounds were evaluated for their capacity to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. One compound, in particular, demonstrated efficacy in preventing the development of adjuvant-induced arthritis in rats, highlighting its potential for further pharmacological investigation (Doria et al., 1991).

Antimicrobial Activity

Research into related chemical frameworks, such as thiazolidinone, thiazoline, and thiophene derivatives, utilized key intermediates like 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide for the synthesis of compounds with antimicrobial properties. These compounds exhibited promising activities against various microbes, indicating the potential of this chemical class for developing new antimicrobial agents (Gouda et al., 2010).

Luminescent Properties and White Light Emission

The luminescent properties of benzothiazole derivatives, closely related to the query compound, were studied for their application in white light emission. Specifically, three benzothiazole derivatives demonstrated varying emission spectra, contributing to the components of white light when combined. This flexibility in emission properties, alongside their incorporation into a polymer matrix, showcases the potential of such compounds for the development of white-light emitting devices (Lu et al., 2017).

Anti-Inflammatory and Analgesic Activities

Celecoxib derivatives, structurally similar to the queried compound, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their therapeutic potential (Küçükgüzel et al., 2013).

N-Type Behavior in Conjugated Polymers

The novel acceptor 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole (DTDCNBT), related to the compound of interest, was synthesized to induce n-type behavior in conjugated polymers. This acceptor significantly increased the electron affinity and reduced optical band gaps of the polymers, demonstrating its utility in enhancing the electronic properties of conjugated materials for potential applications in electronics (Casey et al., 2015).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS2/c1-3-14-8-10-15(11-9-14)27-21(24-25-26-27)29-13(2)19(28)23-20-17(12-22)16-6-4-5-7-18(16)30-20/h8-11,13H,3-7H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELPWPHYKDRYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

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